N-(3-chloro-4-methylphenyl)-3-[3-(6-methyl-2-oxo-1-propyl-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-3-[3-(6-methyl-2-oxo-1-propyl-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated aromatic ring, a pyridine derivative, and an oxadiazole moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-3-[3-(6-methyl-2-oxo-1-propyl-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as the chlorinated aromatic ring and the pyridine derivative. These intermediates are then coupled using various reagents and catalysts under controlled conditions to form the final product. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors and precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions is essential to maintain consistency and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-3-[3-(6-methyl-2-oxo-1-propyl-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to new derivatives.
Substitution: The chlorinated aromatic ring can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-3-[3-(6-methyl-2-oxo-1-propyl-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Researchers investigate its biological activity, including potential antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its therapeutic potential, particularly in drug development for various diseases.
Industry: Its chemical stability and reactivity make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-3-[3-(6-methyl-2-oxo-1-propyl-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-6-methylphenyl)cyanothioformamide
- N-(3-chloro-4-methylphenyl)acetamide
- N-(3-chloro-4-methylphenyl)benzamide
Uniqueness
Compared to similar compounds, N-(3-chloro-4-methylphenyl)-3-[3-(6-methyl-2-oxo-1-propyl-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide stands out due to its unique combination of functional groups and structural features
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-[3-(6-methyl-2-oxo-1-propylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O3/c1-4-11-26-14(3)6-8-16(21(26)28)20-24-19(29-25-20)10-9-18(27)23-15-7-5-13(2)17(22)12-15/h5-8,12H,4,9-11H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFYZDLDMZDXBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=C(C1=O)C2=NOC(=N2)CCC(=O)NC3=CC(=C(C=C3)C)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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